molecular formula C16H15ClN2O2S B258467 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester

4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester

Cat. No. B258467
M. Wt: 334.8 g/mol
InChI Key: ODJROUKGPPZLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester, also known as MRS1845, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of dihydropyridines, which are commonly used as calcium channel blockers. MRS1845 is a potent and selective antagonist of the calcium-sensing receptor (CaSR), which plays a crucial role in regulating calcium homeostasis in the body.

Scientific Research Applications

4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester has been extensively studied for its potential therapeutic applications. One of the main areas of research is its potential use in the treatment of hyperparathyroidism, a condition characterized by excessive secretion of parathyroid hormone (PTH) from the parathyroid glands. 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester has been shown to effectively suppress PTH secretion by blocking the CaSR in the parathyroid glands.

Mechanism of Action

The CaSR is a G protein-coupled receptor that is expressed in various tissues, including the parathyroid glands, kidneys, and bones. It plays a crucial role in maintaining calcium homeostasis by regulating the secretion of PTH and the reabsorption of calcium in the kidneys. 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester acts as a selective antagonist of the CaSR, blocking its activation by extracellular calcium ions. This results in a decrease in PTH secretion and an increase in urinary calcium excretion.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester has been shown to effectively suppress PTH secretion in both in vitro and in vivo studies. It has also been shown to increase urinary calcium excretion, which could potentially be beneficial in the treatment of hypercalcemia. However, 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester has also been shown to have some off-target effects, such as inhibition of the L-type calcium channels, which could potentially lead to cardiovascular side effects.

Advantages and Limitations for Lab Experiments

4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester is a potent and selective antagonist of the CaSR, which makes it a valuable tool for studying the role of the CaSR in various physiological processes. However, its off-target effects on the L-type calcium channels could potentially complicate its use in certain experiments. Additionally, its high potency could make it difficult to achieve the desired level of receptor blockade without causing off-target effects.

Future Directions

There are several areas of future research that could be explored with 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester. One area is the development of more selective CaSR antagonists that do not have off-target effects on the L-type calcium channels. Another area is the investigation of the potential therapeutic applications of 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester in other conditions, such as osteoporosis and chronic kidney disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester and its potential side effects.

Synthesis Methods

The synthesis of 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester involves several steps, starting with the reaction of 4-chlorobenzaldehyde with methyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with methyl thioglycolate and ammonium acetate to form 4-(4-chlorophenyl)-2-methyl-5-(methylthio)-3H-pyrazole. The final step involves the reaction of this intermediate with ethyl cyanoacetate in the presence of sodium ethoxide to form 4-(4-chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester.

properties

Product Name

4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester

Molecular Formula

C16H15ClN2O2S

Molecular Weight

334.8 g/mol

IUPAC Name

methyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C16H15ClN2O2S/c1-9-13(16(20)21-2)14(10-4-6-11(17)7-5-10)12(8-18)15(19-9)22-3/h4-7,14,19H,1-3H3

InChI Key

ODJROUKGPPZLHH-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)SC)C#N)C2=CC=C(C=C2)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)SC)C#N)C2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.